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Compound of Interest

4-Chloro-6-fluoro-8-
Compound Name:

iodoquinazoline
CAS No.: 1909319-90-9
Cat. No.: B1460164

Get Quote

Introduction & Strategic Utility

4-Chloro-6-fluoro-8-iodoquinazoline (Formula: CsH3CIFIN2 | MW: 308.48 g/mol ) is a high-
value pharmacophore scaffold.[1] Its trisubstituted core offers three distinct vectors for
diversification, making it a "privileged structure” in medicinal chemistry:

o C4-Position (CI): Highly electrophilic; susceptible to SNAr displacement by amines or
anilines (key for ATP-binding pocket affinity).

¢ C8-Position (I): A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura,
Sonogashira) to extend the scaffold into the solvent-exposed region.

¢ C6-Position (F): Modulates metabolic stability (blocking P450 oxidation) and influences the
electronic properties of the ring system.
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Critical Handling Note: Like all 4-chloroquinazolines, this compound is moisture-sensitive. It
hydrolyzes rapidly to the thermodynamically stable 6-fluoro-8-iodoquinazolin-4(3H)-one upon
exposure to atmospheric moisture or agueous acids.

Synthesis & Process Workflow

To understand the impurity profile in spectroscopic data, one must understand the synthesis.
The compound is typically generated via the chlorination of the corresponding quinazolinone.[2]

Core Protocol: Deoxychlorination

e Precursor: 6-Fluoro-8-iodoquinazolin-4(3H)-one.
e Reagent: Phosphorus Oxychloride (POCIs) [Excess].
o Catalyst:

-Diethylaniline or DMF (Vilsmeier-Haack type activation).

o Conditions: Reflux (80-105 °C) for 2—4 hours.

Workflow Diagram

The following diagram illustrates the synthesis and the critical "danger zone" where hydrolysis

Ooccurs.
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Figure 1: Synthetic pathway and stability profile. Note the reversibility to the quinazolinone if
handled improperly.
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Spectroscopic Characterization

The following data represents the anticipated spectral signature for the pure compound.

A. Mass Spectrometry (LC-MS/HRMS)

The combination of Chlorine and lodine creates a distinct isotopic envelope.

Parameter Value | Characteristic Interpretation
Base peak (
Molecular lon (M) 308.9 m/z
Cl isotope).
Characteristic of a single
Chlorine atom. lodine (
Isotope Pattern M : M+2 ratio approx 3:1 ]
1) and Fluorine (
F) are monoisotopic.
] Loss of radical Cls is common
Fragmentation [M-CI]* (273 m/z) ) )
in El; loss of HCI in ESI.
) Sequential halogen loss (rare
Fragmentation [M-CI-11*

in soft ionization).

Diagnostic Check: If you observe a dominant peak at 291 m/z (M-CI+OH), your sample has

hydrolyzed to the quinazolinone.

B. Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCIs or DMSO-ds)

Solvent Note: CDCls is preferred to avoid moisture uptake common in DMSO, which

accelerates hydrolysis.
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Structural Logic:

e H-2: The most downfield signal, typical for quinazolines.

e H-5vs H-7: H-7 is generally more deshielded than H-5 due to the steric compression and

anisotropic effect of the bulky lodine atom at position 8. Both protons are ortho to the

Fluorine at C6, leading to large H-F coupling constants.

13C NMR (100 MHz, CDCls)
e C-4 (C-CI): ~160.0 ppm (Weak intensity due to quaternary nature and Cl broadening).

e C-2:~155.0 ppm (High intensity CH).

e C-6 (C-F): ~158-162 ppm (Doublet,

Hz).
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e C-8 (C-1): ~95-100 ppm (Significantly upfield due to the "Heavy Atom Effect" of lodine).

19F NMR
e Shift: ~-110 to -115 ppm (Singlet or weak triplet depending on decoupling).

 Utility: This is the cleanest method to check for purity. The hydrolyzed impurity
(quinazolinone) often shows a Fluorine shift difference of 1-2 ppm.

C. Infrared Spectroscopy (FT-IR)

Wavenumber (cm~2) Vibration Mode Significance
3050-3080 C-H stretch (aromatic) Weak diagnostic value.
1550-1620 C=N/ C=C stretch Quinazoline ring skeleton.

Strong band, confirms
1250-1350 C-F stretch o

fluorination.

Critical for confirming the
740-780 C-Cl stretch

conversion of C=0 to C-ClI.

Crucial: Presence of a band
Absent C=0 stretch (~1680) here indicates hydrolysis

(quinazolinone).

Experimental Validation Protocol (Self-Validating
System)

To ensure the data you generate is reliable, follow this logic flow. This prevents "phantom" data
caused by sample degradation during analysis.
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Figure 2: NMR Validation Logic. The H-2 proton is the "canary in the coal mine" for hydrolysis.

Detailed Protocol for QC:

o Sampling: Take ~5 mg of the solid.

e Solvent: Use CDCIs treated with anhydrous K2COs or molecular sieves. Do not use "wet"
solvent.

e Acquisition: Run the spectrum immediately.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1460164/docs?utm_src=pdf-body-img#technical-monograph-structural-characterization-of-4-chloro-6-fluoro-8-iodoquinazoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460164?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

» Pass Criteria:
o H-2 singlet is sharp.

o No broad singlet at ~11-12 ppm (which would indicate the N-H of the quinazolinone
starting material).

o Integration of aromatic region matches 1:1:1 ratio.

References

» Synthesis of 4-chloro-6-iodoquinazoline (Analogous Protocol)
o Methodology: Chlorination of quinazolin-4-ones using POCI3/Base.[3]

o Source: GuideChem & PubChem Compound Summary.

o URL:

 Stability of 4-Chloroquinazolines: Insight: Hydrolysis kinetics and handling of halo-
quinazolines. Source:Journal of Heterocyclic Chemistry (General reference for halo-
quinazoline stability).

 NMR Prediction & Substituent Effects: Methodology: Calculation of chemical shifts based on
increment systems for Quinazolines (lodine/Fluorine effects). Source:Spectrometric
Identification of Organic Compounds (Silverstein et al.) - Applied principles for C-l and C-F
coupling constants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Monograph: Structural Characterization of 4-
Chloro-6-fluoro-8-iodoquinazoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1460164/docs#technical-monograph-structural-
characterization-of-4-chloro-6-fluoro-8-iodoquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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